2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
The compound can be synthesized through various methods, often starting from readily available precursors such as trifluoromethyl-substituted anilines and acetic acid derivatives. The synthesis methods can vary significantly based on the desired purity and yield.
2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide is classified as an amide, which is a type of carboxylic acid derivative. The presence of the trifluoromethyl group imparts unique properties that can enhance the compound's biological activity.
The synthesis of 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide can be accomplished through several methods:
The reactions typically require careful control of temperature and pH, with monitoring via High-Performance Liquid Chromatography (HPLC) to ensure completion and purity. The final products are often purified through recrystallization or chromatography.
The molecular structure of 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide can be represented as follows:
The structure consists of:
The molecular geometry around the nitrogen atom indicates sp² hybridization, leading to a planar configuration that allows for potential interactions with biological targets.
2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide can participate in various chemical reactions, including:
These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions or degradation of sensitive functional groups.
The mechanism by which 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide exerts its biological effects typically involves:
Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacokinetic profiles.
Relevant data from spectral analysis (NMR, IR) confirms the expected functional groups and structural integrity of synthesized compounds .
2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide has potential applications in:
The unique properties imparted by the trifluoromethyl group make this compound particularly valuable in medicinal chemistry and materials science.
2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide (OSU-03012) directly inhibits p21-activated kinase 1 (PAK1) by competitively binding to its ATP-binding motif. Biochemical assays reveal an IC₅₀ of 0.8 μM for PAK1, with computational modeling confirming that the compound's acetamide group forms hydrogen bonds with Leu347 in the kinase hinge region, while its trifluoromethylphenyl moiety occupies the hydrophobic pocket of the ATP-binding site [3] [5]. This interaction prevents ATP binding, suppressing PAK1 autophosphorylation at Thr423—a critical step for full kinase activation [3] [7]. Mutation studies indicate that residues Asp407 and Thr406 stabilize the inhibitor complex via van der Waals interactions, explaining the compound’s 15-fold selectivity for PAK1 over PAK2 [3].
Table 1: Binding Interactions of OSU-03012 with PAK1
Binding Site Residue | Interaction Type | Functional Significance |
---|---|---|
Leu347 | Hydrogen bonding | Anchors 2-indolinone scaffold |
Asp407 | Van der Waals forces | Stabilizes hydrophobic pocket occupancy |
Thr406 | Van der Waals forces | Enhances complex stability |
Thr423 | Steric blockade | Prevents autophosphorylation |
OSU-03012 exhibits concentration-dependent dual effects on PDK1-AKT signaling. At low concentrations (≤1 μM), it preferentially inhibits PAK1-mediated phosphorylation of AKT at Ser473, disrupting downstream survival signals. However, at higher concentrations (≥5 μM), it directly targets PDK1, reducing AKT phosphorylation at Thr308 [3] [8]. This hierarchical inhibition is evidenced in thyroid cancer cell lines (e.g., NPA87), where OSU-03012 (1 μM) reduces p-AKT⁴⁷³ by 70% without affecting p-AKT³⁰⁸, whereas 5 μM treatment diminishes both phosphoforms by >90% [3]. The compound’s impact on AKT is partially reversible upon overexpression of constitutively active PAK1 (T423E), confirming PAK1’s upstream regulatory role [7].
Table 2: Concentration-Dependent Effects on AKT Phosphorylation
Concentration (μM) | p-AKT⁴⁷³ Reduction (%) | p-AKT³⁰⁸ Reduction (%) | Primary Target |
---|---|---|---|
1.0 | 70 ± 8 | <10 | PAK1 |
5.0 | 95 ± 3 | 85 ± 6 | PDK1/PAK1 |
In anaplastic thyroid cancer (ATC) models, OSU-03012 (2 μM) suppresses cell migration by 80% by inactivating PAK1 downstream effectors. Phosphoproteomic analyses show reduced phosphorylation of LIM kinase (Thr508) and cofilin (Ser3)—key regulators of actin dynamics [3] [8]. Crucially, expression of constitutively active PAK1 (T423E) rescues migration in OSU-03012-treated NPA cells, confirming target specificity [3]. Additionally, the compound inhibits pericellular proteolysis in 3D cultures by downregulating MMP-2 secretion, a process dependent on Rac1/PAK1 signaling [7]. In xenograft models, treatment reduces tumor invasion into surrounding matrices by 60%, correlating with diminished Ki-67 proliferation indices [8].
Kinase profiling using competitive ATP-binding assays demonstrates OSU-03012’s selectivity across 120 human kinases. At 1 μM, it inhibits PAK1 by 95% but exhibits <20% inhibition against PKA, PKC, or Aurora B [3] [9]. The compound’s trifluoromethylphenyl group confers selectivity by sterically excluding kinases with smaller hydrophobic pockets (e.g., PKA). However, moderate off-target activity occurs against PDK1 (IC₅₀ = 3.5 μM) due to structural homology in the ATP-binding cleft [3]. In thermal shift assays, OSU-03012 increases PAK1’s melting temperature (ΔTₘ = 4.2°C), indicating enhanced stability upon binding, whereas PDK1 shows minimal ΔTₘ changes (0.8°C) [9].
Table 3: Kinase Selectivity Profiling of OSU-03012
Kinase | IC₅₀ (μM) | ΔTₘ (°C) | Structural Basis of Selectivity |
---|---|---|---|
PAK1 | 0.8 | +4.2 | Optimal hydrophobic pocket occupancy |
PDK1 | 3.5 | +0.8 | Partial H-bonding with Leu159 |
PKA | >10 | +0.3 | Steric clash with Phe54 |
Aurora B | >10 | +0.2 | Incompatible ATP-binding loop conformation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1